B1578380 CPF-P3

CPF-P3

Cat. No.: B1578380
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-P3 is a synthetic 27-amino acid peptide (Sequence: GFGSFLGKALKAALKIGANVLGGAPQQ) with documented antibacterial activity in laboratory research . Studies indicate it is active against Gram-negative bacteria E. coli (MIC=12.5 µM) and Gram-positive bacteria S. aureus (MIC=6 µM) . This peptide is derived from the skin secretions of the tetraploid frog Xenopus petersii . Its sequence and source suggest it functions as a host-defense peptide, a class of compounds that typically disrupt microbial membranes . This compound is provided as a lyophilized powder with a purity of ≥98% and should be stored at or below -20°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans .

Properties

bioactivity

Antibacterial

sequence

GFGSFLGKALKAALKIGANVLGGAPQQ

Origin of Product

United States

Detailed Research Findings

Fundamental Mechanisms of Biological Interaction

The biological interactions of CPF and its degradation products are multifaceted, extending beyond the classical target of the nervous system.

Cholinesterase Inhibition Dynamics and Associated Biochemical Pathways

The primary mechanism of acute toxicity for CPF is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. CPF itself is a phosphorothioate (B77711) and requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form its active metabolite, chlorpyrifos-oxon (CPF-oxon). orst.edufrontiersin.orgnih.gov CPF-oxon is a potent and irreversible inhibitor of AChE, binding to the active site of the enzyme and preventing the hydrolysis of ACh. frontiersin.orgwikipedia.orgnih.gov This leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems and neuromuscular junctions. nih.govnih.gov Acute symptoms of CPF poisoning manifest when a significant percentage of AChE molecules are inhibited. wikipedia.org

Butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase, is another enzyme inhibited by CPF and its oxon metabolite. orst.edunih.gov While its physiological function is not fully understood, BChE inhibition can serve as a biomarker of exposure to organophosphates. nih.govunpad.ac.id Studies have shown that BChE can be inhibited at lower levels of exposure than neural or erythrocyte AChE. nih.gov The inhibition of BChE by organophosphates is generally considered irreversible, and recovery of normal function requires the synthesis of new enzyme molecules. wikipedia.org

Metabolic bioactivation of CPF to CPF-oxon is necessary for its potent cholinesterase inhibition. orst.edu CPF-oxon is further metabolized, primarily to 3,5,6-Trichloro-2-pyridinol (B117793) (P3 or TCP) and diethyl phosphate (B84403) and diethyl thiophosphate. orst.edufrontiersin.org P3 is a major metabolite found in the urine of exposed individuals. orst.edunih.gov

Non-Cholinergic Regulatory Pathways

Beyond cholinesterase inhibition, CPF and its metabolites have been implicated in disrupting various non-cholinergic pathways, contributing to a broader spectrum of toxic effects. These effects can occur at doses below those that cause significant AChE inhibition. orst.eduwikipedia.orgekb.eg

Research suggests that CPF can interfere with the endocrine system, particularly impacting thyroid hormone (TH) signaling. Studies in animal models have shown that CPF exposure can lead to decreased thyroid hormone levels and disrupt the expression of genes involved in the TH signaling pathway. biorxiv.org These perturbations in TH signaling have been linked to developmental impairments, such as those observed during metamorphosis in clownfish larvae, which could be rescued by TH treatment. biorxiv.org This indicates a direct causal link between CPF exposure and TH disruption. biorxiv.org

CPF exposure has been shown to affect metabolic pathways, including those involved in cholesterol and vitamin D synthesis. Transcriptomic analysis in clownfish larvae exposed to CPF revealed disruptive effects on the cholesterol synthesis pathway and intermediate products, which are precursors of vitamin D. biorxiv.orgbiorxiv.org

Furthermore, studies on human skin cells (keratinocytes and fibroblasts) have demonstrated that CPF can alter the expression of enzymes crucial for vitamin D3 synthesis and metabolism, specifically CYP27A1, CYP27B1, and CYP24A1. nih.govdntb.gov.ua This suggests that CPF may interrupt vitamin D3 metabolism in skin, an organ responsible for vitamin D3 synthesis. nih.govfrontiersin.orgfrontiersin.org The interaction between CPF and vitamin D is an area requiring further investigation, particularly concerning its potential implications for neurodevelopmental disorders like ADHD, where vitamin D deficiency may play a role. frontiersin.orgfrontiersin.org

CPF is known to induce oxidative stress, disrupting the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. mdpi.comconicet.gov.arnih.govresearchgate.net This disruption can lead to cellular damage, including lipid peroxidation. mdpi.comresearchgate.netfrontiersin.orgscielo.sa.cr Studies have shown that CPF exposure increases the levels of lipid peroxidation products, such as malondialdehyde (MDA), in various tissues. mdpi.comresearchgate.netfrontiersin.org

CPF also modulates the activity and expression of antioxidant enzymes, which are the body's defense against oxidative damage. These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). mdpi.comfrontiersin.orgconicet.gov.arcabidigitallibrary.org Research indicates that CPF exposure can decrease the activity of some of these enzymes, while increasing the activity of others, potentially as a compensatory mechanism to counteract the increased ROS production. mdpi.comfrontiersin.orgconicet.gov.arcabidigitallibrary.orgnih.govmdpi.com For instance, studies have observed decreased levels of GSH-Px, SOD, and CAT in intestinal tissues after CPF exposure, alongside increased MDA levels. mdpi.com Conversely, some studies have reported increased CAT activity in response to CPF, suggesting an attempt to scavenge hydrogen peroxide. conicet.gov.arconicet.gov.arnih.gov The Nrf2 pathway, a crucial regulator of cellular redox homeostasis and antioxidant defense genes, has also been shown to be activated by CPF exposure, leading to increased expression of enzymes like GR and HO-1. conicet.gov.arnih.gov

Data on the effects of CPF on antioxidant enzyme activity can vary depending on the organism, tissue, and exposure conditions. The following table provides illustrative data points from research:

Organism/Cell TypeEnzymeEffect of CPF ExposureReference
Mouse IntestineGSH-Px, SOD, CATDecreased mdpi.com
Mouse IntestineMDA (Lipid Peroxidation Product)Increased mdpi.com
Breast Cancer Cells (MCF-7, MDA-MB-231)CATIncreased (at higher concentrations) conicet.gov.ar
JEG-3 CellsCATUpregulated conicet.gov.arnih.gov
JEG-3 CellsReduced Glutathione (GSH)Decreased conicet.gov.arnih.gov
Rat Liver/KidneySOD, CAT, GPxDecreased frontiersin.org
Rat Liver/KidneyLPO (Lipid Peroxidation)Increased frontiersin.org
Fish (Labeo rohita)SOD, CAT, POD, GST (in various organs)Varied (increase/decrease depending on enzyme and organ) cabidigitallibrary.org
MacrophytesGuaiacol Peroxidase, GSTIncreased mdpi.com

CPF has been demonstrated to induce genotoxic effects, including DNA damage, in various organisms and cell types. orst.edubiorxiv.orgscielo.sa.crresearchgate.netresearchgate.netredalyc.org This damage can manifest as DNA strand breaks and chromosomal abnormalities. scielo.sa.crresearchgate.netresearchgate.netredalyc.org Oxidative stress, induced by CPF, is considered a major mechanism responsible for this genotoxicity, as reactive oxygen species can act as chemical nucleases on DNA. nih.govresearchgate.netresearchgate.netresearcherslinks.com

Studies using techniques like the comet assay have shown dose- and time-dependent increases in DNA damage following CPF exposure. scielo.sa.crresearchgate.netredalyc.orgresearcherslinks.com For example, research on crayfish found significant increases in DNA damage in brain and hepatopancreas tissues after exposure to CPF, correlating with lipid peroxidation, suggesting the involvement of oxidative stress. scielo.sa.cr In human leukocytes, CPF has been shown to induce DNA damage and chromosomal abnormalities at certain concentrations. redalyc.org

Furthermore, CPF may impair DNA repair mechanisms, exacerbating the accumulation of DNA damage. biorxiv.org Transcriptomic analysis has indicated a depression of the genomic repair machinery in organisms exposed to CPF. biorxiv.org The accumulation of unrepaired DNA damage can have significant consequences, including mutations and potential links to carcinogenesis. researchgate.netredalyc.org

Gut Microbiota Dysbiosis and Metabolite Production (e.g., Short-Chain Fatty Acids)

Exposure to Chlorpyrifos (B1668852) has been shown to induce perturbations in the gut microbiota composition, leading to dysbiosis mdpi.comhh-ra.orgresearchgate.netfrontiersin.orgnih.gov. These alterations in the microbial community can consequently affect the production of various metabolites, including short-chain fatty acids (SCFAs) mdpi.comhh-ra.orgfrontiersin.org. Studies in animal models have demonstrated that CPF exposure can lead to significant changes in the relative abundance of specific gut bacteria hh-ra.orgresearchgate.netnih.gov. For instance, studies in mice have observed significant perturbations in the relative abundance of gut microbiota following CPF exposure hh-ra.org. Another consequence of this dysbiosis is the impaired production of SCFAs, which are essential bacterial metabolites mdpi.com. Research indicates that CPF exposure can alter the profiles of individual SCFAs, with some studies reporting increased acetic acid content mdpi.com. These changes in SCFA production, along with alterations in other metabolites like phenyl derivatives and bile acids, have been observed and are considered essential for host health hh-ra.org. The altered metabolites have shown high correlations with specific gut microbiota families, suggesting that CPF-induced changes in the intestinal bacterial community structure disturb the metabolic functions of the gut microbiome hh-ra.org.

Pathways and Kinetics of Environmental and Biological Degradation

Chlorpyrifos undergoes degradation through various pathways in both environmental and biological settings. These processes can be broadly categorized into microbial degradation and chemical/physical processes like advanced oxidation. The kinetics of these degradation pathways are influenced by factors such as the presence of specific microorganisms, pH, temperature, and the presence of oxidizing agents oup.comanalis.com.my.

Microbial Degradation Mechanisms and Bioremediation Potential

Microbial degradation is a significant process in the removal of Chlorpyrifos from contaminated environments, offering a cost-effective and environmentally friendly bioremediation strategy researchgate.nettecnoscientifica.combohrium.com. A diverse range of microorganisms, including bacteria and fungi, are capable of transforming CPF oup.comnih.govresearchgate.nettecnoscientifica.combohrium.comfrontiersin.org.

Role of Bacteria and Fungi in Chlorpyrifos Transformation

Numerous bacterial species have been identified as effective CPF degraders, including strains from the genera Bacillus, Pseudomonas, Arthrobacter, and Micrococcus tecnoscientifica.com. These microorganisms often possess enzymes like organophosphate hydrolases (OPH) that can break down organophosphorus pesticides researchgate.netresearchgate.nettecnoscientifica.com. Fungal strains, such as Aspergillus terreus, have also been shown to contribute to CPF degradation, sometimes in synergy with bacteria in microbial consortia nih.govfrontiersin.org. Microbial consortia have demonstrated improved degradation efficiency compared to individual strains in some studies bohrium.comfrontiersin.org. The ability of microorganisms to degrade CPF is often linked to the production of specific enzymes like chlorpyrifos hydrolase, organophosphorus hydrolase, and phosphotriesterase researchgate.net.

Identification of Primary Metabolites (e.g., 3,5,6-trichloro-2-pyridinol (TCP) as a P3-type product)

A key step in the microbial degradation of Chlorpyrifos is the cleavage of the ester bond, which leads to the formation of primary metabolites oup.combohrium.com. The most frequently identified primary metabolite is 3,5,6-trichloro-2-pyridinol (TCP) oup.comanalis.com.mynih.govwikipedia.orgepa.govresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netherts.ac.ukoup.comresearchgate.net. TCP is considered a "P3-type product" in the context of CPF breakdown oup.comnih.gov. While CPF itself is toxic, TCP is also a significant concern due to its persistence and potential toxicity nih.govresearchgate.netresearchgate.net. Further microbial activity can lead to the degradation of TCP through pathways such as ring cleavage biorxiv.org. Studies have identified various downstream metabolites formed during the microbial degradation of CPF and TCP using techniques like GC-MS researchgate.netbiorxiv.org.

Advanced Oxidation Processes in Degradation

Advanced Oxidation Processes (AOPs) are also employed for the degradation of Chlorpyrifos in water and wastewater treatment mdpi.comnih.govoapen.org. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can break down persistent organic pollutants like CPF mdpi.comnih.gov.

Persulfate-Based Oxidation Mechanisms and Intermediates (e.g., P3 degradation products)

Persulfate-based AOPs have shown promise for the degradation of CPF mdpi.comnih.gov. In these processes, activated persulfate generates sulfate radicals and hydroxyl radicals, which initiate the degradation of CPF mdpi.comnih.gov. Studies using theoretical calculations and experimental validation have investigated the mechanisms involved in persulfate-based oxidation mdpi.comnih.gov. The degradation can be initiated by the addition of radicals to the P=S bond or abstraction of hydrogen atoms from the ethyl groups of the CPF molecule mdpi.comnih.gov. These reactions lead to the formation of various transformation products. Among the identified intermediates are 3,5,6-trichloro-2-pyridinol (a P3 degradation product), O,O-diethyl phosphorothioate, chlorpyrifos oxon, and acetaldehyde (B116499) mdpi.comnih.gov. The degradation pathways can involve the cleavage of the P-O bond between the pyridine (B92270) ring and the phosphorus atom, as well as dealkylation reactions mdpi.com.

Table 1: Key Metabolites and Degradation Products of Chlorpyrifos

Compound NameType of ProductNotes
3,5,6-trichloro-2-pyridinolPrimary Metabolite (P3-type)Major degradation product of CPF and CPO. oup.comepa.govresearchgate.net
Chlorpyrifos oxon (CPO)Oxidation ProductFormed by oxidation of CPF. epa.govresearchgate.net
O,O-diethyl phosphorothioateDegradation ProductFormed during CPF breakdown. nih.govmdpi.com
Diethyl phosphate (DEP)Degradation ProductFormed during CPF breakdown. nih.gov
AcetaldehydeDegradation ProductIdentified in persulfate oxidation. mdpi.com

Table 2: Examples of Microorganisms Involved in Chlorpyrifos Degradation

Microorganism TypeGenera/Species ExamplesRole in Degradation
BacteriaBacillus, Pseudomonas, Arthrobacter, Micrococcus, Ochrobactrum sp. CPD-03 biorxiv.orgtecnoscientifica.comPossess organophosphate-degrading enzymes. researchgate.netresearchgate.nettecnoscientifica.com
FungiAspergillus terreus frontiersin.orgContribute to CPF transformation. nih.govfrontiersin.org
Photodegradation Pathways and Byproducts

Chlorpyrifos can undergo photodegradation in the presence of light, leading to the formation of various byproducts. Studies have identified 3,5,6-trichloro-2-pyridinol (P3) as a major photoproduct of chlorpyrifos, particularly on soil surfaces. epa.gov This degradation can occur both with and without light irradiation, although the degradation rate may differ. epa.gov For instance, on Commerce soil, chlorpyrifos degraded non-linearly, with the major degradate being P3. epa.gov In the presence of light, a minor degradation product, 2-methoxy-3,5,6-trichloropyridine, was also observed. epa.gov Photodegradation of chlorpyrifos in the presence of water has also been shown to liberate 3,5,6-trichloro-2-pyridinol, which can undergo further decomposition. inchem.org

Mammalian Biotransformation and Metabolite Characterization

In mammals, chlorpyrifos undergoes extensive biotransformation, resulting in the formation of several metabolites, including P3 (3,5,6-trichloro-2-pyridinol). inchem.orgnih.govepa.gov This metabolic process involves both Phase I and Phase II enzymatic pathways. researchgate.netmedcraveonline.com

Cytochrome P450 (CYP)-Dependent Phase I Biotransformation

Cytochrome P450 (CYP) enzymes play a crucial role in the Phase I biotransformation of chlorpyrifos. researchgate.netbiorxiv.orgnih.gov CYP-mediated reactions can lead to the formation of chlorpyrifos-oxon (CPO) through oxidative desulfuration, which is a potent anticholinesterase. nih.govca.gov Additionally, CYP enzymes facilitate the dearylation of chlorpyrifos, a detoxification pathway that produces 3,5,6-trichloro-2-pyridinol (P3) and diethyl thiophosphate (DETP). researchgate.netnih.goveu-parc.euresearchgate.net Specific CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4, have been implicated in the metabolism of chlorpyrifos. nih.goveu-parc.eu CYP2C19 and CYP3A4, for example, have high activity for the dearylation pathway leading to P3. nih.goveu-parc.eu

Phase II Conjugation Pathways (e.g., Glucuronide Conjugation, GSH-Mediated Conjugation)

Following Phase I biotransformation, P3 and other metabolites can undergo Phase II conjugation reactions. researchgate.netmedcraveonline.com These pathways typically involve the conjugation of metabolites with endogenous compounds, making them more water-soluble and facilitating their excretion. medcraveonline.commdpi.com Glucuronide conjugation is a significant Phase II pathway for P3. epa.govresearchgate.net Studies using human hepatocytes have identified the O-glucuronide of TCP (P3) as a metabolite. researchgate.net Glutathione (GSH)-mediated conjugation is another Phase II pathway that can occur with chlorpyrifos and its metabolites, including P3. researchgate.netmdpi.com These conjugation reactions are often catalyzed by transferase enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione-S-transferases (GSTs). mdpi.comscielo.br

Detection and Identification of Specific Metabolites (e.g., P1, P3, P4 in metabolic schemes)

The detection and identification of chlorpyrifos metabolites, including P3, are crucial for understanding its metabolic fate. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are employed for the structural elucidation and identification of these metabolites in various biological matrices and environmental samples. researchgate.netnih.govca.gov In metabolic schemes, P3 (3,5,6-trichloro-2-pyridinol) is consistently identified as a major metabolite of chlorpyrifos. inchem.orgresearchgate.netresearchgate.net Other metabolites, sometimes referred to as P1 and P4 in specific schemes, may represent different transformation products or conjugates depending on the context and the specific metabolic pathway being illustrated. For example, in some studies, P1 might refer to rearrangement products, while P3 and other P-numbered compounds represent different photodegradation products based on their mass-to-charge ratios (m/z). nih.gov In mammalian metabolism, P3 is clearly identified as 3,5,6-trichloro-2-pyridinol, while other designations like P1 or P4 in metabolic schemes often refer to other metabolites such as diethyl phosphate (DEP) or various conjugates. inchem.orgresearchgate.netresearchgate.net

Studies in rats have shown that P3, along with its glucuronide and sulfate conjugates, are major urinary metabolites of chlorpyrifos. epa.gov Approximately 15-20% of the excreted radioactivity after oral administration of 36Cl chlorpyrifos to rats was identified as 3,5,6-trichloro-2-pyridinol, with a larger percentage identified as 3,5,6-trichloro-2-pyridyl phosphate, suggested to be a transient intermediate. inchem.org

In Vitro and In Vivo Model Systems for Mechanistic Elucidation

Various in vitro and in vivo model systems are utilized to elucidate the mechanisms of action and metabolic fate of chlorpyrifos and its degradation products like P3. biorxiv.orgeu-parc.euresearchgate.netnih.gov

Cell-Based Assays for Cellular Response and Toxicity Pathway Analysis

Cell-based assays are valuable tools for investigating the cellular responses and toxicity pathways associated with chlorpyrifos and its metabolites, including P3. researchgate.netnih.gov These assays can help in understanding how these compounds interact with biological targets and trigger cellular events. Quantitative high-throughput screening (qHTS) platforms using various cell lines, including human cells, have been employed to evaluate the potential bioactivity and toxicity of numerous chemicals, including pesticides. nih.gov These assays can cover a range of targets and pathways, such as nuclear receptor signaling, stress response, and cytotoxicity. nih.gov Cell viability readouts are often included as counter screens to assess cytotoxicity. nih.gov While many studies focus on the effects of the parent compound, cell-based models, such as human hepatocytes, are also used to study the metabolic transformation of chlorpyrifos and the formation and subsequent conjugation of metabolites like P3. researchgate.net These in vitro systems allow for detailed investigations into the enzymatic pathways involved in biotransformation. researchgate.net

Vertebrate Model Organisms in Developmental Neurotoxicity Research (e.g., Mice, Rats, Fish)

Vertebrate model organisms, including mice, rats, and fish (such as zebrafish and tilapia), are extensively utilized to investigate the developmental neurotoxicity of CPF and its metabolites like TCP iarc.fr. These models offer valuable insights into the molecular mechanisms and long-term consequences of exposure during critical periods of nervous system development. Studies in these models have provided evidence that CPF can induce adverse neurodevelopmental outcomes at exposure levels below those causing significant AChE inhibition, suggesting alternative or additional mechanisms of toxicity. TCP, as a significant metabolite, is also investigated in these models, with some studies indicating its own toxic properties and contributions to observed effects iarc.fr.

Neurochemical Alterations and Behavioral Correlates

Exposure to CPF during development in vertebrate models leads to significant neurochemical alterations and corresponding behavioral deficits. Studies in rats have shown that CPF can alter neuronal development in serotonin (B10506) and dopamine (B1211576) systems, resulting in long-term behavioral changes related to serotonin function. CPF exposure is associated with decreased muscarinic and nicotinic receptors, reduced choline (B1196258) acetyltransferase activity, and changes in 5-HT function. These neurochemical changes correlate with behavioral anomalies such as locomotor hyperactivity and alterations in habituation in rats exposed during embryonic development. In adolescent and adult rats neonatally exposed to CPF, long-term cognitive impairment and disruption of cholinergic, catecholaminergic, and serotonergic synaptic function have been observed.

Research in zebrafish models also demonstrates that developmental CPF exposure can cause enduring neurobehavioral deficits, including changes in larval locomotor and motor functions, as well as persistent impairments in spatial discrimination and altered response latencies in adulthood.

While CPF's effects on AChE are well-documented, studies indicate that neurodevelopmental effects and behavioral changes can occur independently of AChE inhibition. Research using primary neuronal cultures from embryonic rats has shown that CPF and its oxon metabolite inhibit axon outgrowth, while CPF, its oxon, and TCP can enhance BMP-induced dendritic growth, indicating that these compounds perturb neuronal morphogenesis through opposing effects on axonal and dendritic growth, independent of AChE inhibition. This suggests that CPF and its metabolites can disrupt normal patterns of neuronal connectivity during development.

Developmental Anomalies and Endocrine Disruptions

Developmental exposure to CPF in vertebrate models is linked to various developmental anomalies and disruptions of the endocrine system. In rats, subtle morphological changes in the juvenile brain have been observed after neonatal CPF exposure, correlating with regional and cell-specific targets identified in neurochemical studies. High doses of CPF in mice have resulted in a significant reduction in live fetuses and an increase in resorptions, along with external and skeletal malformations. Delayed alterations in brain development, decreased body weight, developmental delays, and morphological changes in the brain have been reported in offspring of rats exposed to CPF during pregnancy.

CPF is recognized as an endocrine disruptor, exhibiting anti-androgenic and estrogenic properties wikipedia.org. Studies in female mice exposed to CPF in utero have shown dose-dependent decreases in thyroid hormone levels and sex-selective disruption of the thyroid gland, alongside behavioral alterations. TCP has also been associated with endocrine effects, with a study reporting a correlation between exposure to TCP and lower testosterone (B1683101) levels in men idrblab.net.

Microglial Modulation and Neuroinflammation

Investigations in vertebrate models highlight the role of microglial modulation and neuroinflammation in the neurotoxicity of CPF. CPF exposure can activate microglia, the resident immune cells of the brain, contributing to neuroinflammation. Studies using murine microglial cells (BV-2 cells) and mouse hippocampus models have shown that CPF exposure promotes microglial proliferation and activation. This activation is accompanied by increased oxidative stress and the upregulation of pro-inflammatory cytokines, such as IL-1β and NLRP3.

Mechanistic studies suggest that CPF-induced neuroinflammation involves pathways such as TLR4/TRIF and RIPK/MLKL signaling. Developmental exposure to CPF has been shown to enhance the expression of Iba1, a marker for activated microglia, in the hippocampus of mice and increase inflammatory cytokine levels. These findings underscore the contribution of microglial activation and subsequent neuroinflammation to the neurodevelopmental effects observed after CPF exposure.

Metabolic and Hormonal Disruptions in Aquatic Models

Aquatic models, particularly fish, have been instrumental in understanding the metabolic and hormonal disruptions caused by CPF and its degradation product TCP. CPF is highly toxic to aquatic organisms and acts as an endocrine disruptor in these species. Exposure to CPF has been shown to reduce serum levels of cortisol and thyroid hormone T4 in fish.

In zebrafish, exposure to CPF can lead to oxidative stress and disruption of neurotransmitter metabolism. TCP is also considered to have toxicity similar to CPF for freshwater and estuarine/marine fish and invertebrates. The presence of CPF in water bodies has been found to have detrimental effects on the growth and development of aquatic organisms.

Physiologically Based Kinetic (PBK) Modeling for Quantitative In Vitro to In Vivo Extrapolation

Physiologically Based Kinetic (PBK) modeling is increasingly employed for quantitative in vitro to in vivo extrapolation (QIVIVE) in the risk assessment of chemicals like CPF and its metabolites. PBK models predict the time-course of chemical concentrations in various organs and tissues, allowing for the translation of effects observed in in vitro systems to potential in vivo outcomes.

For CPF, maternal-fetal PBK models have been developed to predict CPF concentrations in pregnant women and the fetal brain based on in vitro toxicity data. These models utilize in vitro concentration-response data, including non-cholinesterase-dependent effects, to estimate external exposure doses that would lead to equivalent internal concentrations in vivo. While PBK modeling is a valuable tool for refining risk assessment and understanding toxicokinetics, studies applying QIVIVE for CPF-induced developmental neurotoxicity have sometimes shown discrepancies between predicted effective doses based on certain in vitro endpoints and exposure levels associated with effects in epidemiological studies. This highlights the ongoing effort to improve the predictive capacity of QIVIVE approaches for complex toxicities like developmental neurotoxicity.

Compound Information

Compound NamePubChem CID
Chlorpyrifos2730
3,5,6-trichloro-2-pyridinol23017

Research on Cpf P3 As an Antimicrobial Peptide

Peptide Design and Derivation from Natural Sources

Antimicrobial peptides like CPF-P3 can be identified from a variety of natural sources, including animals, plants, and microorganisms, or they can be generated through design strategies such as rational design, high-throughput screening, and computational modeling. preprints.orgd-nb.info Peptide fragments derived from naturally occurring host defense proteins also offer a promising avenue for discovering new AMPs. preprints.org

This compound is identified as a frog-derived AMP. nih.govup.ac.za Specifically, this compound is one of three peptides (CPF-P2, this compound, and CPF-MW1) that show activity against a range of Gram-negative and Gram-positive bacteria, with the exception of P. aeruginosa PAO1. nih.gov Another study on skin secretions from the frog Hypsiboas pulchellus identified a peptide named P3-Hp-1891, which shares some similarity (47%) with CPF-C1, a fragment from the caerulin precursor isolated from Xenopus clivii. conicet.gov.ar This suggests a potential link in the derivation or structural motifs between this compound and peptides found in amphibian skin secretions, which are known to be a rich source of AMPs involved in innate immunity. conicet.gov.arimrpress.com

Antimicrobial Efficacy and Spectrum of Activity

AMPs, including this compound, are known for their broad-spectrum activity against various microorganisms. mdpi.com Their mechanisms often involve disrupting microbial membranes, which can reduce the likelihood of resistance development compared to antibiotics with specific intracellular targets. imrpress.com

Antibacterial Activity Against Gram-Negative and Gram-Positive Organisms

This compound has demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Research indicates that this compound, along with CPF-P2 and CPF-MW1, exhibits activity against a panel of Gram-negative and Gram-positive bacteria, excluding P. aeruginosa PAO1. nih.gov Studies evaluating the potency of AMPs, including frog-derived ones like this compound, use modal Minimum Inhibitory Concentrations (MICs) against panels of susceptible and resistant bacterial strains. nih.govup.ac.za

Antifungal Activity Assessment

Beyond antibacterial effects, the antifungal activity of AMPs is also assessed. This compound is among the African-derived AMPs that show some antifungal activity, although generally, these peptides exhibit a greater preference for prokaryotic cells (bacteria) over fungi. nih.gov Antifungal potency is typically evaluated by measuring modal MIC50 and MIC90 values against a panel of fungi. nih.govup.ac.za

Selectivity Mechanisms (e.g., Pathogen vs. Mammalian Cells)

A crucial aspect of AMP research is understanding their selectivity, meaning their ability to target microbial cells while causing minimal damage to host mammalian cells. nih.govresearchgate.net This selectivity is influenced by several factors, including peptide charge, hydrophobicity, and secondary structure. nih.govimrpress.comresearchgate.net

Cationic AMPs are electrostatically attracted to the negatively charged membranes of bacterial cells, which are rich in anionic lipids. conicet.gov.ar Mammalian cell membranes, in contrast, are primarily composed of neutral lipids and contain cholesterol, resulting in a less negative surface charge. conicet.gov.ar This difference in membrane composition contributes to the selective interaction of cationic AMPs with bacterial membranes. conicet.gov.ar

Structure-Activity Relationships (SAR) and Peptide Conformation

The biological activity of AMPs is intimately linked to their structural and physiochemical properties, such as charge, hydrophobicity, amphipathicity, size, sequence length, and secondary structure. nih.govmdpi.comresearchgate.net Understanding these structure-activity relationships (SAR) is essential for the rational design and optimization of AMPs. nih.gov

Influence of Peptide Length and Truncation on Activity and Secondary Structure

Peptide size and sequence length are important determinants of AMP activity. nih.gov Studies on this compound and its truncated variants, such as this compound-10a and this compound-12a, provide insights into the influence of length on activity and conformation. nih.govresearchgate.net Shorter peptides, including this compound-10a and this compound-12a, with sequence lengths of 12 or less, have been noted to have no activity in some assessments. nih.gov This suggests that a certain peptide length is required for effective antimicrobial function for this compound and related peptides.

Circular dichroism (CD) spectroscopy is used to determine the secondary structures of AMPs in different environments, including membrane-mimicking conditions. nih.gov CD spectra of this compound-10a and this compound-12a have been shown to be consistent with a β-sheet structure in certain environments, with an increase in the intensity of a negative band at 220 nm. nih.govresearchgate.netresearchgate.net In contrast, other peptides may adopt different conformations, such as α-helical structures, which are also common among AMPs and are often associated with their interaction with cell membranes. conicet.gov.arimrpress.comscience.gov The specific conformation adopted by this compound and its variants can influence their interaction with microbial membranes and, consequently, their antimicrobial potency and selectivity.

Table 1: Summary of this compound Properties and Activities

Property/ActivityObservation/FindingSource(s)
DerivationFrog-derived AMP nih.govup.ac.za
Antibacterial ActivityActive against Gram-negative and Gram-positive bacteria (except P. aeruginosa PAO1) nih.gov
Antifungal ActivityShows some antifungal activity; preference for prokaryotic cells nih.gov
SelectivityInfluenced by charge, hydrophobicity, polar residue lipophilicity nih.govresearchgate.netresearchgate.net
Hemolytic ActivitySlightly higher at high concentrations, but HC50 > MICs researchgate.net
Influence of Length (this compound-10a, -12a)Shorter variants (≤ 12 residues) may lack activity nih.gov
Secondary Structure (this compound-10a, -12a)Consistent with β-sheet in certain environments nih.govresearchgate.netresearchgate.net

Correlation of Physico-Chemical Properties with Biological Activity

The biological activity of antimicrobial peptides like this compound is closely linked to their physico-chemical properties. Studies utilizing multivariate analyses and Quantitative Structure-Activity Relationships (QSAR) have explored these correlations. zju.edu.cnnih.govwur.nl

Biophysical Characterization Techniques

Biophysical techniques are essential for understanding the structural properties of antimicrobial peptides and their interactions with membranes.

Circular Dichroism (CD) Spectroscopy in Membrane-Mimicking Environments

Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides. This technique is particularly valuable for studying the conformational changes of AMPs in the presence of membrane-mimicking environments, such as liposomes or sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate biological membranes. zju.edu.cnnih.gov CD analysis can reveal whether peptides adopt ordered structures like α-helices or β-sheets, or remain in a disordered state in different environments. CD spectroscopy has been employed to study the secondary structures of AMPs, including those from frog skin, in various membrane-mimicking environments. zju.edu.cnnih.gov CD spectra of this compound variants have shown conformations consistent with β-sheet structures in these environments.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) modeling is a computational approach used to correlate the structural and physico-chemical properties of peptides with their biological activity. zju.edu.cnnih.govwur.nl By analyzing a range of peptide properties, QSAR models can help identify which characteristics are most influential in determining antimicrobial potency and selectivity. zju.edu.cnnih.govwur.nl This approach has been applied to a set of African-derived AMPs, including this compound, to understand the relationship between peptide properties and their activity and toxicity profiles. zju.edu.cnnih.govwur.nl QSAR analysis has revealed the significance of properties such as hydrophobicity, lipophilicity, residue side chain surface area, and the lipophilicity of polar residues in influencing the antimicrobial and cytotoxic effects of these peptides. zju.edu.cnnih.govwur.nl

Data Tables

Based on the search results, specific quantitative data for this compound can be synthesized into tables.

Table 1: Antimicrobial Activity of this compound

Target OrganismActivity / MIC (µg/mL)NotesSource
Gram-negative bacteriaActiveExcept P. aeruginosa PAO1 zju.edu.cnnih.gov
Gram-positive bacteriaActiveExcept P. aeruginosa PAO1 zju.edu.cnnih.gov
HaCat cells (Cytotoxicity)LC50 = 283.5 µg/mLCauses 39.9% reduction in viability at 256 µg/mL zju.edu.cnnih.gov

Note: Specific MIC values for individual bacterial strains were mentioned in the source text as being in supplementary tables, but the exact values were not provided in the snippets. zju.edu.cn

Table 2: Correlation of Properties with Activity/Toxicity (Based on QSAR findings for a set of AMPs including this compound)

PropertyCorrelation with Antimicrobial ActivityCorrelation with ToxicityNotesSource
Overall HydrophobicityStrong positive correlationStrong positive correlationAffects antimicrobial and cytotoxic activity zju.edu.cnnih.govwur.nl
LipophilicityStrong positive correlationStrong positive correlationAffects antimicrobial and cytotoxic activity zju.edu.cnnih.govwur.nl
Residue Side Chain Surface AreaSignificant correlationSignificant correlationAffects antimicrobial and cytotoxic activity zju.edu.cnnih.govwur.nl
Decreased Lipophilicity of Polar ResiduesConfers selectivity to pathogenReduces toxicityEssential for selective antimicrobial activity over mammalian cells zju.edu.cnnih.govwur.nl
Overall Peptide ChargeAids selectivity (Gram-negative, fungi)Not explicitly statedIncreased positive charge aids selectivity zju.edu.cn
Ordered Secondary Structure (α-helix/β-sheet)Correlates with anti-Gram-negative activityCorrelates with toxicityPlays a vital role in membranolytic action zju.edu.cn

Principal Component Analysis (PCA) in Peptide Design

Principal Component Analysis (PCA) is a powerful statistical technique widely applied in the field of antimicrobial peptide (AMP) design and analysis. Its primary objective is to reduce the dimensionality of complex datasets while retaining the maximum amount of variance and important information researchgate.netmdpi.com. This is particularly useful in peptide research where numerous physicochemical properties and descriptors can be associated with a peptide sequence, creating high-dimensional data spaces nih.govpnas.org.

In the context of AMPs, PCA helps researchers to identify underlying patterns, visualize relationships between different peptide properties, and understand how these properties correlate with antimicrobial activity researchgate.netmdpi.com. By transforming the original correlated variables into a smaller set of uncorrelated variables called principal components (PCs), PCA simplifies data interpretation and enhances the efficiency of subsequent analyses, such as machine learning models used for classification and prediction researchgate.netmdpi.com.

PCA is frequently employed in quantitative structure-activity relationship (QSAR) studies for peptides, aiming to build models that correlate chemical parameters with biological activities ubc.caresearchgate.net. These models can then guide the design of new peptides with desired characteristics. Studies have shown that PCA-derived models can be effective in guiding antibacterial peptide design, although their predictive success may depend on the similarity between the peptides in the training set and the peptides being designed or predicted ubc.ca.

The application of PCA in AMP research typically involves calculating various descriptors for a set of peptides, which can include amino acid composition, hydrophobicity, charge, molecular weight, and other structural or physicochemical properties nih.govpnas.org. This creates a matrix of data where each row represents a peptide and each column represents a descriptor. PCA is then performed on this matrix to identify the principal components that capture most of the variability in the dataset.

Visualization of PCA results often involves plotting the data points in a 2D or 3D space defined by the first few principal components researchgate.netmdpi.comrsc.org. These plots can reveal clustering of peptides with similar properties or activities, helping researchers to understand the structural and physicochemical factors that contribute to antimicrobial function researchgate.netpnas.org. For instance, PCA can demonstrate a distinct separation between classes of peptides, such as AMPs and non-AMPs researchgate.net.

Furthermore, PCA can be used as a data preprocessing step to clean and prepare data for machine learning algorithms by removing redundant or less informative features nih.gov. It helps in exploring the structure of the AMP sequence space and identifying outliers mdpi.commdpi.com.

While specific detailed PCA findings for this compound were not extensively available in the search results, this compound has been studied for its antimicrobial activity against various bacteria nih.govup.ac.za. PCA has been utilized in analyses related to such antimicrobial peptides to understand the factors influencing their activity and selectivity nih.govup.ac.zaresearchgate.net. The general principles of PCA described here are applicable to the analysis and potential design optimization of peptides like this compound, by analyzing its physicochemical properties in relation to its observed antimicrobial effects and comparing it to other peptides.

The input data for PCA in peptide design typically consists of numerical descriptors calculated from the peptide sequences. An example of the type of data used is shown in the table below, illustrating hypothetical descriptors for a few peptides.

Peptide Sequence Length Net Charge Hydrophobicity (GRAVY) Aliphatic Index Boman Index
Peptide A 15 +4 -0.5 60 2.5
Peptide B 20 +6 0.1 75 3.1
Peptide C 12 +2 -1.2 45 1.8

This type of data, encompassing various physicochemical properties, serves as the input for PCA to identify the principal components that explain the most variance in the dataset, which can then be correlated with biological activity to inform peptide design.

Research on Cleavage and Polyadenylation Factor Cpf Complex with P3 Often Denoting a Specific Site or Passage

Architecture and Subunit Composition of the CPF Complex

The CPF complex is a large and intricate molecular machine, with a combined molecular weight of approximately 1 megadalton, composed of numerous protein subunits diamond.ac.uk. In fission yeast, for instance, the holo-CPF assembly consists of a 10-subunit core complex and a 3-subunit DPS (Dis2, Ppn1, Swd22) sub-complex nih.govplos.org.

Multi-Subunit Assembly and Functional Modules

The assembly of the CPF complex is modular, organized into distinct functional units that carry out the different steps of RNA processing. In yeast, the CPF complex is understood to be composed of three primary modules: a nuclease module, a polymerase module, and a phosphatase module diamond.ac.uknih.gov. This modular organization allows for the coordinated action of its various enzymatic activities. The assembly of these modules into the complete holo-CPF complex is a dynamic process. For example, the phosphatase module can associate with a 'core CPF' to form the 'holo-CPF' nih.gov.

Identification of Core Enzymatic Components (Endonuclease, Poly(A) Polymerase, Phosphatases)

The CPF complex harbors several key enzymatic activities essential for its function. These core components are highly conserved across eukaryotes.

Endonuclease : The endonuclease activity is responsible for cleaving the pre-mRNA at a specific site. In yeast, this function is carried out by the Ysh1 subunit (known as CPSF73 in higher eukaryotes) nih.gov. The activity of this endonuclease is tightly regulated and requires its incorporation into an eight-subunit "CPFcore" complex to be active nih.gov.

Poly(A) Polymerase : Following cleavage, a poly(A) tail is added to the 3' end of the upstream RNA fragment. This is catalyzed by the poly(A) polymerase subunit, Pap1 in yeast (PAP in higher eukaryotes) nih.gov. This enzyme synthesizes the poly(A) tail in a template-independent manner nih.gov.

Phosphatases : The CPF complex also contains protein phosphatases that play a role in coordinating transcription with RNA processing. In yeast, these include Ssu72, which dephosphorylates Serine-5 and Serine-7 of the C-terminal domain (CTD) of RNA polymerase II (Pol II), and Glc7, which dephosphorylates Tyrosine-1 of the CTD to facilitate transcription termination nih.govoup.com. The fission yeast CPF includes the PP1-type phosphoprotein phosphatase Dis2 as part of its DPS sub-complex nih.govplos.org.

Table 1: Core Enzymatic Components of the CPF Complex

Enzymatic Activity Yeast Subunit Mammalian Homolog Function
Endonuclease Ysh1 CPSF73 Cleaves the pre-mRNA at the polyadenylation site.
Poly(A) Polymerase Pap1 PAP Adds the poly(A) tail to the cleaved pre-mRNA.
Phosphatase Ssu72 SSU72 Dephosphorylates the C-terminal domain of RNA Polymerase II.
Phosphatase Glc7 PP1 Dephosphorylates the C-terminal domain of RNA Polymerase II and Spt5.
Phosphatase Dis2 (in S. pombe) PP1 Part of the DPS sub-complex, involved in transcription termination.

Auxiliary Factor Interactions and Scaffolding Functions

The function of the CPF complex relies on its interaction with several auxiliary protein factors and the scaffolding provided by its own subunits. Accessory cleavage factors, such as CF IA and CF IB in yeast, are required for efficient pre-mRNA cleavage nih.gov. These factors help in the assembly of the active processing machinery on the RNA substrate nih.govnih.gov.

Certain subunits of the CPF complex act as scaffolds for the assembly of other components. For instance, the Fip1 subunit in human CPSF is a multivalent interaction scaffold that mediates the assembly of other processing factors, including the cleavage stimulation factor (CstF) and poly(A) polymerase (PAP) nccr-rna-and-disease.ch. In yeast, the Ydh1p/Cft2p subunit interacts with multiple other CPF subunits, contributing significantly to the structural integrity and assembly of the complex nih.gov. This subunit also interacts with Pcf11p, a component of the CF IA complex, and the CTD of RNA Pol II, highlighting its role in bridging different components of the transcription and processing machinery nih.gov. Furthermore, some subunits, like Ssu72, can physically interact with components of the transcription initiation complex, such as TFIIB, suggesting a role in gene looping where promoter and terminator regions are brought into proximity nih.gov.

Molecular Mechanisms of RNA 3′-End Processing

The CPF complex is central to the molecular mechanisms that define the 3' end of RNA transcripts. This processing is critical not only for protein-coding mRNAs but also for a variety of non-coding RNAs.

Pre-mRNA Cleavage and Polyadenylation

The 3'-end processing of almost all eukaryotic mRNAs occurs in two coupled steps: endonucleolytic cleavage followed by the addition of a poly(A) tail nih.govreactome.orgoup.com. The CPF complex, in conjunction with other factors, recognizes specific sequence elements on the pre-mRNA. In mammals, a highly conserved AAUAAA sequence, located 10-30 nucleotides upstream of the cleavage site, is recognized by the CPSF complex elifesciences.orgresearchgate.net. In yeast, the recognition signals are more degenerate but often include U-rich elements embopress.org.

The binding of the CPF complex to these recognition sites positions the endonuclease to cleave the pre-mRNA embopress.orgnih.govnih.gov. Following cleavage, the poly(A) polymerase activity of the complex adds a tail of adenosine (B11128) residues to the newly formed 3' end reactome.org. This process is tightly coupled to transcription, with the CPF complex being recruited to the transcription machinery via interactions with the C-terminal domain of RNA polymerase II nih.govmpg.de.

Non-Coding RNA Transcription Termination (snoRNAs, snRNAs, CUTs)

In addition to its role in processing protein-coding mRNAs, the CPF machinery is also involved in the transcription termination of various non-coding RNAs (ncRNAs), such as small nucleolar RNAs (snoRNAs), small nuclear RNAs (snRNAs), and cryptic unstable transcripts (CUTs) nih.gov.

However, the involvement of the CPF complex in ncRNA processing can differ from its role in mRNA maturation. In yeast, a related complex called the 'associated with Pta1' (APT) complex, which shares several subunits with CPF, plays a more prominent role in the production of sn/snoRNAs researchgate.netoup.comnih.gov. The APT complex is physically distinct from the CPF complex researchgate.net. While CPF is primarily responsible for processing the 3'-ends of pre-mRNAs, Syc1/APT is more critical for sn/snoRNA production researchgate.net.

The termination of snoRNA and snRNA transcription in yeast often involves the Nrd1-Nab3-Sen1 (NNS) pathway, but components of the CPF and the associated APT complex are also localized to these genes and contribute to their 3'-end processing and termination oup.comnih.gov. Specifically, the phosphatase subunits of CPF are implicated in the termination of snoRNA transcription oup.com. In some cases, CPF-mediated termination of ncRNAs can trigger heterochromatin assembly and gene silencing nih.gov.

Recognition of Polyadenylation Signal (PAS) Sites (e.g., P1, P2, P3* sites in TLC1 RNA)

The CPF complex recognizes specific sequences on the pre-mRNA, known as polyadenylation signal (PAS) sites, to direct the cleavage and polyadenylation machinery. A well-studied example of this recognition is in the 3'-end processing of the Saccharomyces cerevisiae telomerase RNA component, TLC1. The functionality of the telomerase enzyme is dependent on the proper 3'-end processing of its RNA component, TLC1, which is mediated by the CPF-CF (Cleavage Factor) complex. researchgate.net

The 3' region of the TLC1 RNA contains several potential PAS sites. researchgate.net Site-directed mutagenesis studies have been conducted to identify the key sites for 3'-end processing, which have been designated as P1, P2, P3*, and so on, with P1 being the primary PAS for cleavage in wild-type cells. researchgate.netresearchgate.net The CPF-CF complex recognizes these PAS sites, which often contain efficiency and positioning elements, to ensure the correct processing of the TLC1 RNA. researchgate.net The presence of multiple PAS sites suggests a fail-safe mechanism to guarantee the production of a functional TLC1 RNA with a poly(A) tail. researchgate.net

PAS SiteDescriptionFunctional Consequence of Mutation
P1 The primary polyadenylation signal site used for cleavage in wild-type cells. researchgate.netMutation of P1 alone or in combination with other sites can lead to the use of alternative PAS sites and the production of longer or shorter TLC1 transcripts. researchgate.net
P2 A downstream, alternative polyadenylation signal site. researchgate.netUtilized when the primary P1 site is mutated, contributing to the generation of alternative TLC1 transcripts. researchgate.net
P3 Another downstream, alternative polyadenylation signal site. researchgate.netAlso plays a role in the alternative 3'-end processing of TLC1 RNA in the absence of a functional P1 site. researchgate.net

Role of Poly(A) Tail in RNA Folding and Function

The poly(A) tail, added by the poly(A) polymerase component of the CPF complex, plays a crucial role in the lifecycle of an mRNA molecule. researchgate.net It is essential for the stability of the transcript, protecting it from exonucleolytic degradation. researchgate.net Furthermore, the poly(A) tail is critical for the export of the mRNA from the nucleus to the cytoplasm and for the initiation of translation. researchgate.net

In the specific case of the TLC1 RNA, the poly(A) tail is predicted to be crucial for its proper folding. researchgate.net This correct three-dimensional structure is thought to be necessary for the assembly of the functional telomerase ribonucleoprotein complex. yeastgenome.org

Regulation of CPF Activity and Gene Expression

The activity of the CPF complex is tightly regulated to ensure proper gene expression. This regulation occurs through various mechanisms, including its interaction with the transcription machinery, post-translational modifications, and protein degradation pathways.

Interplay with RNA Polymerase II (RNAPII) Transcription Cycle

The processes of transcription and mRNA 3'-end processing are intricately coupled. The CPF complex physically and functionally interacts with RNA Polymerase II (RNAPII), the enzyme responsible for transcribing DNA into RNA. nih.gov CPF is thought to associate with RNAPII early in the transcription cycle and travel with it along the gene. This close association ensures that the 3'-end processing machinery is readily available to act on the nascent pre-mRNA as soon as the PAS is transcribed. This coupling is crucial for efficient transcription termination. nih.gov

Two main models for transcription termination, the "torpedo" and "allosteric" models, both involve the action of the CPF complex. nih.gov In the torpedo model, cleavage of the pre-mRNA by CPF provides an entry point for a 5'-3' exonuclease that degrades the remaining nascent RNA and dislodges RNAPII from the DNA template. nih.gov In the allosteric model, the passage of RNAPII over the PAS and the subsequent recruitment of CPF induce a conformational change in the polymerase, leading to its dissociation from the DNA. nih.gov

Post-Translational Modifications (e.g., Phosphorylation, Acetylation, Sumoylation)

The activity of the CPF complex is also regulated by post-translational modifications (PTMs) of its subunits. These modifications can alter the protein's enzymatic activity, its interactions with other proteins, and its subcellular localization.

Phosphorylation is a key regulatory mechanism for the CPF complex. The phosphorylation state of CPF subunits can influence the efficiency of both the cleavage and polyadenylation steps. researchgate.net Dephosphorylation of certain CPF components is required to switch the complex to a state that is competent for the addition of the poly(A) tail. researchgate.net

ModificationRegulated Subunits (Examples)Functional Consequence
Phosphorylation Various CPF subunitsRegulates the switch between cleavage and polyadenylation activity. researchgate.net
Acetylation Components of the cleavage/polyadenylation complexMay affect the activity of the complex and the choice of alternative poly(A) sites.
Sumoylation Components of the cleavage/polyadenylation complexCan influence the functions of polyadenylation factors and the overall activity of the complex.

Ubiquitin-Mediated Degradation Pathways

The cellular levels of CPF subunits can be controlled through ubiquitin-mediated degradation by the proteasome. This process involves the attachment of ubiquitin, a small regulatory protein, to a target protein, which marks it for destruction.

Specific subunits of the CPF complex have been shown to be targets of the ubiquitin-proteasome system. For instance, the Ysh1 subunit (the endonuclease component of the yeast CPF) can be ubiquitinated and subsequently degraded. This degradation is mediated by the Ubc4 ubiquitin-conjugating enzyme and Mpe1, another CPF subunit that also functions as a RING ubiquitin ligase. The stability of Ysh1 is also influenced by the Ipa1 protein, suggesting a regulatory mechanism to control the levels of the CPF's catalytic subunit.

In another example, the stability of the human CPSF73 subunit is regulated by the E3 ubiquitin ligase UBE3D. UBE3D prevents the proteasomal degradation of CPSF73, and depletion of UBE3D leads to reduced CPSF73 levels and defects in 3' cleavage.

Transcription-Coupled Repression and Chromatin Environment Modification

Recent research has uncovered a role for the CPF complex in transcription-coupled gene repression and the modification of the chromatin environment. The recruitment of the CPF complex to non-canonical termination sites within the body of a gene can trigger the assembly of heterochromatin, a tightly packed form of DNA that is generally transcriptionally silent.

This process can be initiated by RNA-binding proteins that guide the CPF complex to specific locations on the nascent RNA. Once recruited, CPF can promote transcription termination and facilitate the recruitment of factors that modify histones, the proteins around which DNA is wound. These histone modifications, such as methylation, are hallmarks of heterochromatin and lead to gene silencing. This mechanism highlights a direct link between RNA 3'-end processing and the epigenetic control of gene expression. The loss of CPF components can lead to the upregulation of genes that are normally silenced by this pathway, indicating the importance of the CPF complex in maintaining the proper chromatin landscape and controlling gene expression.

Gene Looping Mechanisms Mediated by CPF Components

The Cleavage and Polyadenylation Factor (CPF) complex plays a crucial role in the architectural organization of genes by mediating gene looping, a process that brings the 3' end of a gene into close physical proximity with its 5' end. This dynamic chromosomal structure is not merely a random folding of the DNA but a regulated mechanism that has significant implications for transcription reinitiation and efficiency.

Research has demonstrated that the formation of these gene loops is dependent on specific components of the CPF complex, particularly the Ssu72 and Pta1 subunits. nih.gov Cellular depletion of either Ssu72 or Pta1 has been shown to diminish the formation of gene loops, highlighting their essential role in this process. nih.gov The mechanism involves an interaction between the terminator region of a gene and its promoter, facilitated by these CPF components. nih.gov

The general transcription factor TFIIB is also a key player in stabilizing these loops. It has been shown to interact with components of the 3'-end processing machinery, including the CPF complex. researchgate.netelifesciences.org This interaction between promoter-bound TFIIB and terminator-bound CPF complex components effectively juxtaposes the ends of the gene, creating a loop structure. researchgate.net This looping is proposed to be a mechanism for efficiently recycling RNA Polymerase II (RNAP II) from the terminator back to the promoter, thereby promoting subsequent rounds of transcription. nih.gov Ssu72, which possesses CTD phosphatase activity, is thought to be involved in converting RNAP II from its elongation-competent form to an initiation-competent form during this recycling process. oup.com

The formation of gene loops is a transcription-dependent process. nih.gov Studies have shown that global inhibition of RNAP II transcription leads to a dramatic reduction in loop formation, while the activation of specific genes stimulates their looping. nih.gov This indicates that the process is intricately linked to active transcription and is not a static feature of the chromosome.

Structural Biology and Molecular Interaction Studies

The intricate functions of the CPF complex are intrinsically linked to its three-dimensional structure and the dynamic web of interactions between its subunits and with other cellular factors. A variety of advanced biophysical and biochemical techniques have been employed to elucidate the molecular architecture and conformational dynamics of this essential machinery.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins and nucleic acids in solution, providing information that is often complementary to the static pictures offered by cryo-EM and X-ray crystallography. oup.comnih.gov NMR has been particularly valuable in characterizing the conformational dynamics of CPF subunits, especially those containing intrinsically disordered regions (IDRs). nih.govnih.gov

A notable example is the study of the Fip1 subunit. By incorporating selectively labeled Fip1 into a reconstituted 850-kDa CPF complex, researchers were able to use NMR to demonstrate that a significant portion of Fip1 remains highly dynamic and flexible even when incorporated into the massive complex. nih.govnih.gov Specifically, an IDR within Fip1 that connects the binding sites for the poly(A) polymerase (Pap1) and another CPF subunit, Yth1, retains its flexibility. nih.govnih.gov This intrinsic flexibility is thought to be crucial for the function of Fip1 as a flexible tether, allowing it to coordinate the activities of the nuclease and polymerase modules of the CPF complex during 3'-end processing. nih.gov

TechniqueInformation Gained on CPF ComplexKey Findings
Cryo-Electron Microscopy (Cryo-EM)Overall architecture and arrangement of subunits in the large, flexible complex.Revealed the structure of a significant part of the CPF, showing the organization of its nuclease, polymerase, and phosphatase modules. nih.gov
X-ray CrystallographyAtomic-resolution structures of individual subunits and smaller subcomplexes.Provides detailed insights into specific molecular interactions and catalytic mechanisms. scienceopen.com
Nuclear Magnetic Resonance (NMR) SpectroscopyConformational dynamics and flexibility of subunits, particularly those with intrinsically disordered regions.Showed that the Fip1 subunit remains highly dynamic within the intact CPF complex, suggesting a role as a flexible tether. nih.govnih.gov

Protein-Protein Interaction Mapping (e.g., Fip1 interactions, Ssu72-TFIIB contact)

Understanding the intricate network of protein-protein interactions within the CPF complex and with other factors is fundamental to deciphering its function. A variety of techniques, including yeast two-hybrid screens, co-immunoprecipitation, and in vitro pull-down assays, have been used to map these interactions.

The Fip1 subunit has been identified as a key interaction hub. elifesciences.org In yeast, Fip1 is essential and was first identified through its interaction with poly(A) polymerase (Pap1). nih.gov It acts as a scaffold, anchoring Pap1 to the CPF complex through an interaction with the Yth1 subunit. researchgate.netnih.gov Human Fip1 (hFip1) is also a subunit of the human CPF complex (CPSF) and has been shown to interact with multiple partners, including PAP, CPSF160, CPSF30, and CstF77. nih.govelifesciences.org These multivalent interactions position Fip1 as a crucial coordinator of the 3'-end processing machinery. elifesciences.org

Another critical interaction that links 3'-end processing with transcription is the contact between the CPF subunit Ssu72 and the general transcription factor TFIIB. researchgate.net This interaction is highly conserved from yeast to humans and is important for the formation of gene loops, which facilitate the recycling of RNA Polymerase II for subsequent rounds of transcription. oup.comresearchgate.net Ssu72's interaction with TFIIB helps to juxtapose the promoter and terminator regions of a gene. oup.com

Site-Directed Mutagenesis for Functional Site Elucidation (e.g., P3* site in TLC1)

Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in a DNA sequence, allowing researchers to probe the function of individual amino acids in a protein or nucleotides in an RNA molecule. researchgate.netescholarship.org This approach has been instrumental in elucidating the functional importance of specific sites within the components that interact with the CPF complex.

A pertinent example is the study of the 3'-end processing of the telomerase RNA component, TLC1, in yeast. The proper maturation of TLC1 is dependent on the CPF-CF complex. oup.com The 3' region of the TLC1 RNA contains several potential polyadenylation signals (PAS). To identify the crucial sites for 3'-end processing, researchers have employed stepwise site-directed mutagenesis to alter these potential PAS sites, which were designated P1, P2, P3*, and so on. oup.com

By creating mutations in these sites, such as the P3* site, and observing the effects on TLC1 maturation and telomere length, it was determined that the CPF-CF complex can utilize several of these sites to ensure proper 3'-end processing. oup.com This study demonstrated the robustness of the processing mechanism and highlighted the importance of specific RNA sequences in guiding the CPF machinery. oup.com

Interacting ProteinsFunctional Significance
Fip1 - Pap1Anchors the poly(A) polymerase to the CPF complex. nih.gov
Fip1 - Yth1Facilitates the scaffolding function of Fip1 within the CPF. researchgate.netnih.gov
Ssu72 - TFIIBLinks 3'-end processing to transcription and mediates gene looping. researchgate.net

Advanced Research Methodologies and Techniques

Spectroscopic and Chromatographic Techniques for Compound Analysis

Spectroscopic and chromatographic techniques are foundational in analytical chemistry, enabling the separation, identification, and quantification of substances within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Degradation Product Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and versatile tool for analyzing metabolites and degradation products. nih.govtechnologynetworks.com The technique first separates compounds in a sample using liquid chromatography, after which mass spectrometry is used for detection, identification, and quantification. mdpi.com This approach is noted for its high sensitivity and ability to analyze a wide range of compounds, from polar to nonpolar. labrulez.com

The two-stage ion selection process in MS/MS, known as selected reaction monitoring (SRM), provides high sensitivity and structural specificity. nih.gov This makes LC-MS/MS particularly well-suited for identifying and characterizing degradation products in stressed samples and for quantifying metabolites in biological fluids like plasma. mdpi.comnih.govresearchgate.net For instance, the technique has been successfully used to develop high-throughput assays for quantifying peptides and their fragments in human serum. nih.gov The development of robust LC-MS/MS methods is essential for large-scale metabolomics in biomedical research, allowing for the comprehensive quantification of numerous metabolites. mdpi.com

Interactive Table: Applications of LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Environmental and Biological Matrix Analysis

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are standard methods for analyzing volatile and semi-volatile compounds in complex environmental and biological samples. nih.govthermofisher.com This technique is highly effective for profiling a wide array of small molecules. nih.gov In environmental analysis, GC-MS/MS provides a significant increase in selectivity compared to single quadrupole GC-MS, which is crucial for detecting classes of compounds like organochlorine pesticides and polychlorinated biphenyls. thermofisher.com

The analysis of compounds in complex biological matrices, such as plasma or tissue, often presents challenges like matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte. nih.govnih.gov Method development for GC-MS often involves optimizing extraction, derivatization, and column selection to ensure accurate and reliable quantification of target compounds like fatty acids. nih.gov For emerging contaminants, GC coupled with high-resolution mass spectrometry (HRMS) is valuable for non-targeted screening and identification workflows. nih.govnih.gov

Circular Dichroism (CD) for Secondary Structure Determination of Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and proteins. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra in the far-UV region (185–250 nm). creative-proteomics.comharvard.edu

This non-destructive and rapid technique allows for the analysis of molecules in a solution state, which is often closer to their physiological condition. creative-proteomics.com CD spectroscopy is highly sensitive to conformational changes, making it invaluable for studying peptide folding, stability, and interactions with other molecules. americanpeptidesociety.org For example, it can be used to monitor how a peptide's structure changes in response to variations in temperature or pH. americanpeptidesociety.orgcreative-proteomics.com The development of a robust CD method requires careful consideration of factors like solvent selection, sample concentration, and instrumental parameters to ensure high-quality, interpretable spectra. nih.govgfpp.fr

Interactive Table: Characteristic CD Spectra Peaks for Peptide Secondary Structures

Computational Approaches in Chemical and Biological Research

Computational methods have become indispensable in modern chemical and biological research, offering predictive power and mechanistic insights that complement experimental data.

Density Functional Theory (DFT) for Degradation Mechanism Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical research, it is applied to elucidate reaction mechanisms, such as the degradation pathways of complex molecules. mdpi.comresearchgate.net By calculating the thermodynamics and kinetics of potential reactions, DFT can help identify the most likely degradation routes. mdpi.com

For example, DFT has been used to study the degradation mechanisms of coumarin (B35378) derivatives in advanced oxidation processes, showing how they react with hydroxyl radicals. mdpi.com It has also been applied to understand the thermal decomposition of polymers by modeling bond cleavage and subsequent reactions. researchgate.net These theoretical insights are critical for predicting the stability and environmental fate of chemical compounds. researchgate.netrsc.org

Computational Toxicology for Product Risk Assessment

Computational toxicology utilizes mathematical and computer-based models to predict the adverse effects of chemicals on human health and the environment. nih.govtoxstrategies.com This field integrates data from various sources to assess hazard and risk, offering a time- and cost-efficient alternative to traditional animal testing. toxstrategies.com

Key applications include the use of (Quantitative) Structure-Activity Relationship ((Q)SAR) models, which predict a chemical's toxicity based on its molecular structure. nih.gov These approaches are increasingly used in regulatory assessments to prioritize chemicals for further testing, fill data gaps, and support risk assessment decisions. nih.govresearchgate.net The integration of high-throughput screening data and computational models helps to understand a chemical's mode of action, dose-response relationships, and potential for organ toxicity, such as hepatotoxicity. toxstrategies.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Principal Component Analysis (PCA) for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) studies for the CPF/CPSF complex are primarily centered on inhibitors of its enzymatic activity. For instance, research into the compound JTE-607, which targets the CPSF-73 subunit, provides insights into the relationship between a chemical's structure and its ability to inhibit the cleavage and polyadenylation process. researchgate.net Such studies are crucial for developing therapeutic agents that can modulate gene expression by interfering with mRNA processing. researchgate.net Similarly, structure-activity relationship analyses have been applied to understand how mutations in specific subunits, like Ydh1p/Cft2p, affect the cleavage and polyadenylation steps, thereby linking protein structure to its functional activity. cuny.edu

Currently, there is no publicly available research documenting the use of Principal Component Analysis (PCA) for the specific purpose of peptide design targeting the CPF complex.

Physiologically Based Kinetic (PBK) Modeling

The application of Physiologically Based Kinetic (PBK) modeling to the CPF/CPSF complex has not been documented in the available scientific literature. Research has, however, focused on the kinetic competition between different polyadenylation sites within a gene. nih.govelifesciences.org These studies examine how the availability of 3' end processing factors and the rate of transcription by RNA Polymerase II create a kinetic framework that governs the choice of cleavage site, but this does not involve whole-body pharmacokinetic modeling. nih.govelifesciences.org

Molecular Docking and Simulation in Molecular Interactions

Understanding the intricate assembly of the multi-subunit CPF/CPSF complex relies heavily on structural biology techniques, including molecular docking and simulation. These computational methods are used to predict and analyze how the various protein components of the complex interact with one another. For example, studies have used X-ray crystallography and electron microscopy, complemented by computational modeling, to determine the arrangement of subunits within the core CPF complex. nih.gov This research has been vital in showing how the endonuclease subunit, Ysh1 (or CPSF73 in mammals), is activated only upon its incorporation into the larger complex. nih.gov

Simulations and docking are also employed to understand how the core cleavage complex, composed of CPSF73, CPSF100, and Symplekin, forms a stable heterodimer that is essential for the pre-mRNA cleavage step. royalsocietypublishing.org These models provide high-resolution details of the protein-protein interfaces that are critical for the assembly and catalytic function of the 3' end processing machinery. royalsocietypublishing.orgnih.gov

Technique Subunits Studied Key Findings
X-ray CrystallographyYsh1, Mpe1Determined the structure of the Ysh1-Mpe1 subcomplex. nih.gov
Electron Microscopy8-Subunit CPF CoreRevealed the overall architecture and arrangement of subunits within the core complex. nih.gov
Molecular DockingCPSF73, CPSF100, SymplekinElucidated the C-terminal interactions forming the core cleavage factor heterodimer. royalsocietypublishing.org
Cryo-EMYeast CPFShowed that the Mpe1 subunit directly contacts the endonuclease to regulate its activity. researchgate.net

Molecular and Cellular Biology Techniques for Mechanistic Studies

Gene Editing Technologies (e.g., CRISPR-Cas9, CRISPR-Cpf1) in Model Systems

Gene editing technologies, particularly CRISPR-Cas9 and its variants, have become powerful tools for dissecting the function of the CPF/CPSF complex in living cells. Researchers have used CRISPR-Cas9 to introduce mutations or deletions in the genes encoding specific subunits of the complex. For example, attempts to create a null allele for cpsf-2 (a subunit of the complex) in C. elegans using Cas9 demonstrated that the gene is haploinsufficient, meaning that a heterozygous null mutation results in embryonic lethality. nih.gov This highlights the essential role of the complex in development. nih.gov

A more advanced application involves fusing a catalytically "dead" Cas protein (dCas), which can be guided to a specific RNA sequence but cannot cut, to a functional domain from a polyadenylation factor. In one study, dCas13 was fused to NUDT21, a component of Cleavage Factor I (CFI). researchgate.netbiorxiv.org This engineered protein could be directed by a guide RNA to a specific location on a target RNA, inducing site-specific cleavage and polyadenylation, a technique named "Postscriptr". researchgate.netbiorxiv.org This innovative approach allows for the non-genomic manipulation of gene expression by directly controlling the 3' end processing of specific transcripts. biorxiv.org

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interactions

Chromatin Immunoprecipitation (ChIP), often coupled with high-throughput sequencing (ChIP-seq), is a cornerstone technique for mapping the genome-wide location of the CPF/CPSF complex and its associated factors. ChIP experiments have demonstrated that subunits of the complex are recruited to the 3' ends of genes, in close proximity to the polyadenylation sites. embopress.org

Studies have shown that the association of CPF/CPSF with transcribed genes is not static. For example, ChIP analysis revealed that the Paf1 complex (Paf1C), another transcription-associated factor, helps recruit cleavage and polyadenylation factors to RNA Polymerase II. nih.gov The loss of certain Paf1C components was shown to reduce the association of the cleavage factor Pcf11 with chromatin. nih.govmpg.de Furthermore, ChIP-seq has been used to show how factors like Thoc5, a component of the TREX complex, are required for the co-transcriptional recruitment of the CFIm68 subunit to the 5' regions of active genes, which in turn influences the choice of polyadenylation site further downstream. oup.com These studies paint a dynamic picture of how the CPF/CPSF complex is recruited to chromatin and interacts with other components of the transcription machinery to ensure proper mRNA 3' end formation. embopress.orgplos.org

Factor Analyzed (ChIP) Associated Complex Key Finding
Rna14, Rna15, Pcf11Cleavage Factor IA (CFIA)Strongly crosslink near the polyadenylation sites at the 3' ends of genes. embopress.org
Cft1, Cft2, Fip1, Pta1Cleavage/Polyadenylation Factor (CPF)Localize to the 3' ends of genes, confirming their role in 3' end processing. embopress.org
Paf1 Complex SubunitsPAF Complex (Paf1C)Colocalize with RNA Pol II downstream of cleavage sites; play a role in recruiting C/P factors. nih.govplos.org
CFIm68Cleavage Factor I (CFIm)Preferentially associates with the 5' regions of genes, a process dependent on Thoc5. oup.com

Thermal Proteome Profiling (TPP) for Protein Complex Analysis

Thermal Proteome Profiling (TPP) is a method used to assess the thermal stability of proteins on a proteome-wide scale, which can provide insights into protein interactions and complex formation. This technique has been particularly valuable for studying the CPF complex, which is of low abundance and can be difficult to detect and analyze using standard proteomic methods.

In a specialized TPP workflow, an affinity-purified sample of the CPF complex was used as an "isobaric trigger channel" in a tandem mass tag (TMT) multiplex experiment. This approach significantly enhanced the detection of the low-abundance CPF subunits, increasing it by an average of 40-fold for some components and enabling the identification of subunits that were previously below the limit of detection. This improved methodology allows for the reproducible analysis of the CPF complex's thermal stability, providing a robust way to study how mutations or cellular states might affect the integrity and interactions within this crucial protein complex.

Table of Mentioned Compounds and Factors

NameTypeFunction/Role
CPF / CPSFProtein ComplexCleavage and Polyadenylation Factor / Specificity Factor
Ysh1 / CPSF73Protein SubunitEndonuclease component of CPF/CPSF
Mpe1Protein SubunitComponent of yeast CPF, contacts Ysh1
CPSF100Protein SubunitComponent of CPSF, forms heterodimer with CPSF73
SymplekinProtein SubunitScaffolding protein in the CPSF complex
Pcf11Protein SubunitComponent of Cleavage Factor IA (CFIA)
NUDT21 / CFIm25Protein SubunitComponent of Cleavage Factor I (CFIm)
CFIm68Protein SubunitComponent of Cleavage Factor I (CFIm)
Paf1 Complex (Paf1C)Protein ComplexRNA Polymerase II-Associated Factor
Thoc5ProteinComponent of the TREX complex
JTE-607Small MoleculeInhibitor of CPSF-73
CRISPR-Cas9TechnologyGene editing tool
CRISPR-Cas13TechnologyRNA targeting tool

Transcriptomic Analysis (e.g., RNA-Seq) for Gene Expression Profiling

Transcriptomic analysis serves as a powerful methodology for investigating the molecular mechanisms underlying the biological effects of the organophosphate compound Chlorpyrifos (B1668852) (CPF). Technologies such as RNA-sequencing (RNA-Seq) and microarrays allow for a comprehensive, genome-wide assessment of changes in gene expression following exposure to CPF. escholarship.org These approaches provide critical insights into the cellular pathways and biological processes that are perturbed by the compound.

Research utilizing transcriptomic profiling has demonstrated that CPF exposure leads to significant alterations in gene expression across various model organisms and tissues. In rodent models, studies have identified numerous differentially expressed genes (DEGs) in response to CPF. For example, subchronic exposure in rats was found to alter the expression of 1,382 genes in the CA1 region of the hippocampus, with 67 of these being consistently identified by both RNA-Seq and microarray analyses. escholarship.org Among the validated DEGs were genes critical for neuronal function and development, such as brain-derived neurotrophic factor (Bdnf), cortistatin (Cort), corticotropin (B344483) releasing hormone binding protein (Crhbp), neuronal pentraxin II (Nptx2), neuropeptide Y (Npy), and prepronociceptin (Pnoc). escholarship.org Similarly, chronic dietary exposure in mice resulted in the dysregulation of 365 genes in the lungs, with notable changes in genes related to cellular metabolism and structure, including Atp5g2, Cox6a1, Tpt1, and Rplp0. entomoljournal.comresearchgate.net Postnatal exposure in rats has also been shown to affect the expression of genes crucial for brain development, including nerve growth factor (NGF) and reelin, as well as markers for astrocytes (glial fibrillary acidic protein, GFAP). oup.comresearchgate.net

In aquatic models, such as the crustacean Daphnia magna, RNA-Seq analysis revealed that exposure to a sublethal concentration of CPF led to the significant up-regulation of seven cytochrome P450 (CYP) genes and the down-regulation of two others, indicating an impact on metabolic and detoxification pathways. nih.gov Transcriptomic studies in clownfish have further elucidated that CPF affects all components of the thyroid hormone signaling pathway, which is critical for metamorphosis. nih.gov

The data generated from these transcriptomic analyses are instrumental in identifying molecular biomarkers of CPF exposure and elucidating the complex pathways associated with its observed toxicological effects.

GeneModel Organism/TissueEffect of CPF ExposureAssociated Biological ProcessSource
Bdnf, Npy, Cort, CrhbpRat Hippocampus (CA1)Differential ExpressionNeurotrophin signaling, Cell survival, Cognitive processes escholarship.org
Atp5g2, Cox6a1, Tpt1Mouse LungDysregulationCellular metabolism, Energy production entomoljournal.comresearchgate.net
NGF, ReelinRat ForebrainAltered ExpressionBrain development, Neuronal migration oup.com
GFAPRat ForebrainIncreased ExpressionAstrocyte reactivity, Neuroinflammation oup.comresearchgate.net
CYP Genes (e.g., CYP360A8)Daphnia magnaUp-regulationMetabolism, Detoxification of xenobiotics nih.gov
Thyroid Hormone Pathway GenesClownfishDysregulationHormone signaling, Metamorphosis nih.gov

Site-Directed Mutagenesis for Functional Characterization of Proteins and RNA

Site-directed mutagenesis is a precise molecular technique used to introduce specific, targeted mutations into a DNA sequence. This methodology is invaluable for functionally characterizing proteins and RNA by altering specific amino acid or nucleotide residues and observing the subsequent effects on structure, function, and interaction with other molecules. In the context of CPF, site-directed mutagenesis has been instrumental in elucidating the mechanisms of insecticide resistance, particularly concerning its primary molecular target, the enzyme acetylcholinesterase (AChE). nih.govmdpi.com

The primary mechanism of CPF neurotoxicity involves the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. mdpi.comfrontiersin.org Many insect populations have developed resistance to CPF and other organophosphate insecticides through specific point mutations in the ace gene, which codes for AChE. mdpi.comresearchgate.net These mutations result in an enzyme that is less sensitive to inhibition by the insecticide.

Site-directed mutagenesis has been employed in laboratory settings to replicate these naturally occurring mutations and functionally characterize their impact. nih.gov By expressing the mutated AChE gene, researchers can purify the resulting enzyme and analyze its kinetic properties and sensitivity to inhibitors. Studies have confirmed that specific amino acid substitutions can confer significant levels of resistance. For example, introducing mutations found in resistant insect strains into a cloned AChE gene from the mosquito Aedes aegypti was shown to confer insensitivity to both organophosphate and carbamate (B1207046) insecticides. nih.gov Similar investigations in other pests have identified a range of resistance-associated mutations. These findings are critical for understanding the molecular basis of resistance and for developing effective resistance management strategies. nih.govmdpi.com

Mutation (Amino Acid Substitution)Target ProteinOrganism(s)Functional ConsequenceSource
F392WAcetylcholinesterase (AChE)Bemisia tabaci (Tobacco whitefly)Contributes to CPF resistance. nih.gov
A298S / G324AAcetylcholinesterase (AChE)Plutella xylostella (Diamondback moth)Significantly decreases binding affinity of insecticides. mdpi.com
Gly342Ala / ValAcetylcholinesterase (AChE)Musca domestica (House fly)Confers strong resistance by altering the active site. mdpi.com
Val260LeuAcetylcholinesterase (AChE)Musca domestica (House fly)Confers limited levels of insecticide insensitivity. mdpi.com
A201S / F331Y/WAcetylcholinesterase (AChE)Various pest insectsConfers insensitivity to organophosphates and carbamates. researchgate.net

In Vivo Model Systems for Biological Pathways Investigation (excluding clinical trials)

Rodent Models for Neurodevelopmental and Metabolic Studies

Rodent models, primarily rats and mice, are standard systems for investigating the in vivo effects of CPF on complex biological pathways, particularly those related to neurodevelopment and metabolism. frontiersin.orgacs.org These models are crucial for understanding the potential long-term health consequences of CPF exposure, especially during critical developmental windows. nih.gov

Neurodevelopmental Studies: Developmental exposure to CPF in rodents has been shown to cause significant neurodevelopmental deficits, even at levels below the threshold for systemic toxicity. nih.gov Prenatal and early postnatal exposure in rats and mice is associated with a range of adverse outcomes, including disruptions in neural cell development, altered neurotransmitter systems, and impaired synaptic formation. nih.gov These structural and chemical changes in the brain have been linked to subsequent functional impairments. Animal studies have documented deficits in learning, short-term working memory, and long-term reference memory following developmental CPF exposure. nih.govmsstate.edu Furthermore, exposed animals may exhibit behavioral alterations such as reduced anxiety-like behavior and depressive-like behaviors. msstate.edu These findings from rodent models are significant as they parallel epidemiological studies that have linked prenatal CPF exposure in humans to impaired motor skills, reduced IQ, and an increased risk for attention-deficit/hyperactivity disorder. nih.govnih.govmsstate.edu

Metabolic Studies: Rodent models have also been essential in characterizing CPF as a metabolic disruptor. acs.orgnih.gov Studies in rats and mice have demonstrated that CPF exposure can alter metabolic homeostasis. A systematic review of animal studies confirmed that CPF exposure is associated with hyperglycemia, hyperlipidemia, and decreased insulin (B600854) levels. nih.gov A meta-analysis of studies in rats found that CPF exposure was associated with a decrease in blood glucose levels, with effects being dose-dependent. proquest.com More recent research has explored the impact of CPF on the gut microbiome, showing that even environmentally relevant doses can perturb bacterial metabolism and alter the relative abundances of key bacterial genera such as Lactobacillus and Roseburia. nih.gov This modulation of the gut microbiota may contribute to metabolic outcomes like insulin resistance and obesity. nih.gov

ModelArea of StudyKey Findings and ObservationsSource
Rat/MouseNeurodevelopmentDisruption of neural cell development and neurotransmitter systems. nih.gov
Rat/MouseNeurodevelopmentImpaired working memory, spatial memory, and learning. nih.govmsstate.edu
Rat/MouseNeurodevelopmentBehavioral alterations (e.g., reduced anxiety, depressive-like behavior). msstate.edu
RatMetabolismDose-dependent alterations in blood glucose levels. proquest.com
Rat/MouseMetabolismAssociated with hyperglycemia, hyperlipidemia, and decreased insulin. nih.gov
MouseMetabolismPerturbs gut microbiota and bacterial metabolic activity. nih.gov

Aquatic Models for Endocrine Disruption and Metamorphosis Studies

Aquatic organisms are frequently used as in vivo models to investigate the effects of environmental contaminants like CPF, with a particular focus on endocrine disruption and developmental processes such as metamorphosis. nih.gov Fish, amphibians, and invertebrates serve as sensitive indicators of aquatic toxicity. researchgate.net

Endocrine Disruption Studies: Zebrafish (Danio rerio) have become a prominent model system for studying endocrine-disrupting chemicals (EDCs) due to the conserved nature of the endocrine system across vertebrates. nih.gov Studies have shown that CPF possesses endocrine-disrupting properties. For instance, exposure of zebrafish embryos to CPF altered the expression patterns of key estrogen-responsive genes, including vitellogenin (VTG) and estrogen receptor alpha (ERα), indicating that CPF has estrogenic activity. nih.gov Such disruptions can lead to reproductive dysfunction in fish, including altered fertility and sex ratios. The transparency of zebrafish embryos allows for direct observation of developmental impacts, making them a valuable tool for assessing the effects of EDCs on organ development.

Metamorphosis Studies: Metamorphosis, the developmental transition from a larval to an adult form, is a critical life stage for many aquatic species and is often regulated by hormones, particularly thyroid hormones (TH). nih.govresearchgate.net CPF has been shown to interfere with this process. Studies on the clownfish (Amphiprion ocellaris) revealed that CPF exposure impairs metamorphosis by disrupting TH signaling pathways. nih.gov This disruption manifests as a reduction in TH levels, which in turn hinders the formation of the characteristic white bands that mark metamorphic progression. nih.govresearchgate.net In amphibians, such as the northern leopard frog (Lithobates pipiens), developmental exposure to trace concentrations of CPF resulted in changes in relative brain mass and the shape of specific brain regions (telencephalon, optic tectum, medulla) after metamorphosis. acs.org These morphological changes were accompanied by altered behavioral responses, highlighting the multi-level impact of CPF on complex developmental transitions. acs.org

Model OrganismArea of StudyKey Findings and ObservationsSource
Zebrafish (Danio rerio)Endocrine DisruptionExhibits estrogenic activity; alters expression of vitellogenin and estrogen receptor genes. nih.gov
Zebrafish (Danio rerio)Developmental ToxicityAlters hatching rates and increases incidence of teratogenic effects. mdpi.com
Clownfish (Amphiprion ocellaris)MetamorphosisImpairs metamorphosis progression by reducing thyroid hormone (TH) levels and disrupting TH signaling. nih.govresearchgate.net
Clownfish (Amphiprion ocellaris)MetamorphosisImpacts changes in body shape that occur during metamorphosis. nih.govbiorxiv.org
Northern Leopard Frog (Lithobates pipiens)MetamorphosisCauses changes in relative brain mass and shape of the telencephalon, optic tectum, and medulla. acs.org
Aquatic Insects (Diamesa zernyi)Behavioral ToxicologyImpairs locomotor performance (swimming speed and distance). uned.es

Future Research Directions and Unanswered Questions

Elucidation of Novel Molecular Targets and Signaling Networks

A primary objective for future research is the precise identification of the molecular targets of CPF-P3. While its antimicrobial activity is established, the specific cellular components it interacts with in both microbial and host cells remain largely uncharacterized. Future investigations should aim to:

Identify Microbial Receptors: Determine the specific binding sites on bacterial and fungal cell surfaces. This could involve affinity chromatography, pull-down assays coupled with mass spectrometry, and genetic screening for resistant mutants.

Characterize Intracellular Targets: For peptides that translocate into the cytoplasm, identifying intracellular targets such as DNA, RNA, or specific enzymes is crucial. Techniques like yeast two-hybrid screening and co-immunoprecipitation can be employed.

Map Signaling Pathway Modulation: Investigate how this compound influences key signaling pathways in both prokaryotic and eukaryotic cells. This includes assessing its impact on pathways related to cell wall synthesis, protein synthesis, and stress responses in microbes. In mammalian cells, its potential immunomodulatory effects and influence on inflammatory signaling cascades warrant thorough investigation. nih.gov

Understanding these molecular interactions will provide a mechanistic basis for its antimicrobial action and any observed cytotoxicity, paving the way for rational design of more effective and selective analogs.

Advanced Computational Modeling for Predictive Understanding

Computational approaches are invaluable for accelerating the understanding of AMPs like this compound. Future research should leverage advanced computational modeling to:

Refine Structure-Activity Relationships (SAR): While initial Quantitative Structure-Activity Relationship (QSAR) studies have been conducted, more sophisticated models are needed. nih.gov These models can incorporate a wider range of physicochemical parameters to better predict the antimicrobial potency and selectivity of this compound and its derivatives.

Simulate Membrane Interactions: Molecular dynamics simulations can provide atomic-level insights into how this compound interacts with and disrupts microbial versus mammalian cell membranes. This can help explain its mechanism of action and selectivity.

Predict Novel Analogs: In silico design and screening of this compound analogs with potentially enhanced activity and reduced toxicity can be performed. This computational pre-screening can significantly reduce the time and cost associated with synthesizing and testing new peptide variants.

The integration of computational modeling with experimental validation will create a powerful feedback loop for the intelligent design of next-generation peptide therapeutics.

Development of Innovative Methodologies for Complex System Analysis

To fully grasp the biological effects of this compound, research must move beyond simple in vitro assays. The development and application of innovative methodologies are essential for studying its activity in more complex, biologically relevant systems. This includes:

Advanced Microscopy Techniques: High-resolution imaging techniques, such as super-resolution microscopy and atomic force microscopy, can visualize the real-time interaction of this compound with live bacterial and host cells, providing dynamic information on its membranolytic or other disruptive effects.

"Omics" Approaches: Transcriptomic, proteomic, and metabolomic analyses of microbes and host cells treated with this compound can offer a global view of the cellular responses to the peptide. This can reveal novel mechanisms of action and off-target effects.

Infection Models: Moving from in vitro to in vivo studies using relevant animal models of infection is a critical step. These models will be instrumental in evaluating the therapeutic efficacy, pharmacokinetics, and biodistribution of this compound.

These advanced methodologies will provide a more holistic understanding of how this compound functions within a complex biological environment.

Interdisciplinary Approaches to Understand Multi-Level Effects

A comprehensive understanding of this compound requires a convergence of expertise from various scientific disciplines. Future research will benefit from:

Chemical Biology: The synthesis of labeled or modified this compound analogs will be crucial for tracking its localization and interactions within cells and tissues.

Biophysics: Biophysical techniques are needed to characterize the peptide's structure in different environments and its interaction with model membranes, which is fundamental to its function. researchgate.net

Immunology: A deeper investigation into the immunomodulatory properties of this compound is warranted. Understanding how it interacts with and modulates the host immune system is critical for its potential therapeutic application. nih.gov

Microbiology: Collaborative efforts with microbiologists are essential to study its spectrum of activity against a wide range of clinically relevant pathogens, including antibiotic-resistant strains. acs.org

Such interdisciplinary collaborations will be key to unlocking the full therapeutic potential of this compound and understanding its multi-level biological effects.

Bridging Gaps in Knowledge Regarding Compound Specificity and Broad Biological Impacts

Selectivity Spectrum: A comprehensive evaluation of the selectivity of this compound against a broad panel of microbial species versus various mammalian cell types is necessary. Studies have shown some cytotoxicity, and understanding the factors that govern this is crucial. nih.govresearchgate.net

Mechanism of Resistance: Investigating the potential for microorganisms to develop resistance to this compound is a critical and often overlooked aspect of antimicrobial drug development.

Long-Term Effects: The long-term consequences of exposure to this compound, both on the host and its microbiome, are unknown. Such studies are essential before any potential clinical application can be considered.

Environmental Impact: As a naturally occurring peptide, understanding its ecological role and environmental fate could provide broader insights into its biological significance.

Addressing these unanswered questions will be paramount in determining the true therapeutic index and potential of this compound as a future antimicrobial agent.

Conclusion

Synthesis of Key Academic Findings Related to CPF-P3 and Associated Chemical Entities

Academic investigation into this compound indicates its role as a peptide included in comparative studies of antimicrobial peptides. Specifically, this compound has been identified as one of the larger peptides derived from caerulein-precursor fragments dntb.gov.ua. Research employing Quantitative Structure-Activity Relationship (QSAR) analysis has incorporated this compound alongside other peptides, such as CPF-P2 and CPF-MW1, to elucidate the relationships between their chemical structures and biological activities, including antimicrobial efficacy and toxicity dntb.gov.uaresearchgate.net. These studies aim to understand how various physiochemical properties influence the peptides' effects dntb.gov.uaresearchgate.net. Furthermore, structural analysis techniques, such as circular dichroism (CD) spectroscopy, have been applied to investigate the secondary structures of related peptides, including fragments denoted as this compound-10a and this compound-12a. These analyses suggest that these entities can adopt β-sheet conformations under specific conditions dntb.gov.uaresearchgate.netguidetopharmacology.org. The inclusion of this compound in such studies underscores its relevance as a subject for understanding the structural and functional aspects of antimicrobial peptides.

Associated chemical entities in this research area include other antimicrobial peptides of natural origin, particularly those derived from animal sources such as frogs (like caerulein (B1668201) precursors and Xenopus peptides), scorpions, and wasps dntb.gov.uaresearchgate.netguidetopharmacology.orgresearchgate.net. Examples of such peptides studied in conjunction with or within the broader context of AMP research that includes this compound are Anoplin, Mastoparan, Polybia-CP, Polybia MP1, IsCT, and Protegrin-1 dntb.gov.uaresearchgate.netguidetopharmacology.orgresearchgate.netnih.govplos.org. These peptides exhibit diverse structures and activities, contributing to a comprehensive understanding of the potential of naturally occurring peptides as antimicrobial agents dntb.gov.uaresearchgate.netguidetopharmacology.orgresearchgate.net.

Broader Implications for Chemical Biology and Environmental Sciences

The study of peptides like this compound holds significant implications for chemical biology, primarily by contributing to the understanding of peptide structure-function relationships. Investigating how variations in amino acid sequence, size, charge, and secondary structure correlate with antimicrobial activity and selectivity is fundamental to rational peptide design dntb.gov.uaresearchgate.net. The application of QSAR in this context provides valuable insights into the molecular determinants of peptide bioactivity, which can inform the development of novel peptide-based therapeutics dntb.gov.uaresearchgate.net.

For environmental sciences, the relevance stems from the natural origin of many associated antimicrobial peptides. Peptides derived from the skin secretions of amphibians or the venoms of insects and scorpions represent part of the chemical diversity found in various ecosystems dntb.gov.uaresearchgate.netguidetopharmacology.orgresearchgate.net. Research into these natural sources highlights the environment as a reservoir of potentially valuable chemical compounds with biological activities, prompting further exploration of biodiversity for drug discovery and chemical biology applications. While the direct environmental impact or fate of this compound itself is not explicitly detailed in the provided findings, the broader field of studying naturally derived AMPs connects chemical biology with the exploration and sustainable utilization of environmental resources.

Outlook for Continued Scholarly Exploration and Discovery

Continued scholarly exploration of this compound and similar peptides is warranted to further elucidate their full potential. Future research could focus on detailed structural characterization of this compound itself, potentially through techniques like NMR spectroscopy or X-ray crystallography, to complement the CD findings and provide a more complete picture of its three-dimensional structure and dynamics. Investigating the specific mechanism of action of this compound at the molecular level, such as its interactions with microbial membranes or specific cellular targets, would also be a crucial area of discovery.

Building upon the QSAR studies, further computational and experimental efforts could explore modifications to the this compound sequence to enhance its antimicrobial potency, improve its selectivity towards target pathogens, and potentially reduce any off-target effects. The synthesis of analogs and the evaluation of their biological activities would contribute significantly to the rational design of improved AMPs. Furthermore, exploring the potential synergistic effects of this compound with existing antibiotics or other antimicrobial agents could open new avenues for combination therapies to combat drug-resistant infections. Finally, continued bioprospecting in diverse natural environments may reveal other related peptides with potentially superior properties, reinforcing the link between environmental sciences and the discovery of novel chemical entities for biological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.